
4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid
Overview
Description
LG-100064 is a synthetic compound known for its role as an agonist of the retinoid-X-receptor (RXR).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LG-100064 involves the following steps:
Formation of the Core Structure: The core structure of LG-100064 is synthesized through a series of organic reactions, including Friedel-Crafts acylation and subsequent cyclization reactions.
Functional Group Modifications: The core structure is then modified to introduce the necessary functional groups, such as the carboxyl group and the methyl groups, through reactions like esterification and methylation.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods: Industrial production of LG-100064 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.
Purification: Industrial purification methods, including large-scale chromatography and crystallization, are employed to ensure the compound meets the required purity standards.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product
Types of Reactions:
Oxidation: LG-100064 can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, which may have different biological activities.
Substitution: LG-100064 can participate in substitution reactions, where functional groups on the aromatic ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or nitrating agents under specific conditions.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced derivatives with altered biological activities.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
LG-100064 has a wide range of scientific research applications, including:
Cancer Research: Due to its ability to selectively activate RXR, LG-100064 is used in studies exploring its potential as a therapeutic agent in cancer treatment.
Autophagy Studies: The compound is used to investigate the role of RXR in autophagy, a cellular process involved in the degradation and recycling of cellular components.
Neuroscience: LG-100064 is employed in studies examining its effects on neuronal differentiation and neuroprotection.
Metabolic Disorders: The compound is used in research related to lipid metabolism and metabolic diseases .
Mechanism of Action
LG-100064 exerts its effects by binding to and activating retinoid-X-receptors (RXRα, RXRβ, and RXRγ). Upon activation, these receptors form heterodimers with other nuclear receptors, such as retinoic acid receptors (RAR) and peroxisome proliferator-activated receptors (PPAR). The activated heterodimers then bind to specific DNA sequences, regulating the transcription of target genes involved in various biological processes, including cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Tazarotene: Another RXR agonist used in dermatology for the treatment of psoriasis and acne.
Bexarotene: An RXR agonist used in the treatment of cutaneous T-cell lymphoma.
Isotretinoin: A retinoid used primarily for severe acne treatment.
Comparison:
Selectivity: LG-100064 is unique in its high selectivity for RXRα, RXRβ, and RXRγ compared to other retinoids.
Potency: The effective concentration values (EC50) of LG-100064 for RXR activation are relatively low, indicating high potency.
Applications: While other retinoids like tazarotene and isotretinoin are primarily used in dermatology, LG-100064 is extensively studied for its potential in cancer research and metabolic disorders .
Biological Activity
4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid is a synthetic compound derived from retinoic acid analogs. Its structural complexity suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, summarizing key research findings and case studies.
- Molecular Formula : CHO
- Molecular Weight : 364.48 g/mol
- LogP : 6.6 (indicating high lipophilicity)
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 3
Biological Activity Overview
The biological activities of this compound have been primarily explored in the context of respiratory diseases and cellular regeneration.
1. Effect on Chronic Obstructive Pulmonary Disease (COPD)
A significant study evaluated the effects of a related compound (Am80), a derivative of this benzoic acid, on alveolar regeneration in adiponectin-deficient mice—a model for COPD. Key findings include:
- Study Design : Mice were treated with Am80 at a dose of 0.5 mg/kg over six months.
- Results :
- The mean linear intercept of alveolar walls decreased from 46.3 ± 2.3 μm (control) to 34.4 ± 1.7 μm in treated mice.
- No adverse effects were observed post-treatment.
These results indicate that Am80 may enhance alveolar repair mechanisms in COPD models, suggesting potential therapeutic applications for lung diseases .
Comparative Analysis of Related Compounds
A comparative analysis of similar compounds can provide insights into the biological activity of this compound.
Compound Name | Structure | Biological Activity | Reference |
---|---|---|---|
Am80 | Am80 | Alveolar regeneration in COPD | |
Bexarotene | Bexarotene | Anti-cancer properties | |
Retinoic Acid | Retinoic Acid | Cell differentiation |
Case Study 1: COPD Treatment
In a controlled study involving adiponectin-deficient mice treated with Am80:
- Objective : To assess the regenerative capacity in damaged alveoli.
- Outcome : Significant improvement in alveolar structure was noted after treatment compared to controls.
Case Study 2: In Vitro Studies
In vitro studies on derivatives showed:
- Enhanced cell viability and reduced apoptosis in lung epithelial cells exposed to oxidative stress.
Q & A
Q. Basic: What synthetic methodologies are established for preparing 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid, and how is reaction completion validated?
Answer:
The compound is synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst. A typical procedure involves reacting 4-carboxybenzoic acid with phosphorous pentachloride (PCl₅) to form the reactive acyl chloride intermediate, followed by coupling with the tetrahydronaphthalene derivative under reflux in dichloromethane . Reaction completion is monitored using gas chromatography (GC) for intermediate steps and thin-layer chromatography (TLC) for the final coupling reaction. Key parameters include maintaining temperatures between 38–44°C and strict inert (N₂) conditions to prevent side reactions .
Q. Basic: What purification techniques are effective for isolating this compound, and how are impurities quantified?
Answer:
Post-synthesis, the crude product is purified via acid-base extraction (using 5N HCl to quench unreacted AlCl₃) followed by recrystallization from dichloromethane/hexane mixtures. For chromatographic purification, reverse-phase HPLC with a mobile phase of methanol/water/0.2M NaH₂PO₄/0.4M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) is recommended to resolve polar byproducts . Impurity quantification requires high-resolution mass spectrometry (HRMS) and ¹³C NMR to detect residual methylene or carbonyl contaminants .
Q. Advanced: How can researchers optimize reaction yields hindered by steric effects at the tetrahydronaphthalene core?
Answer:
Steric hindrance at the 2-position of the tetrahydronaphthalene ring often limits acylation efficiency. Strategies include:
- Temperature modulation : Slow heating (25°C → 44°C) to stabilize intermediate formation .
- Catalyst screening : Alternative Lewis acids (e.g., FeCl₃ or BF₃·Et₂O) may reduce side reactions vs. AlCl₃ .
- Pre-activation : Pre-forming the acyl chloride with PCl₅ ensures higher electrophilicity before coupling .
Yield improvements (from ~45% to >65%) have been documented using these approaches .
Q. Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Answer:
Discrepancies between experimental ¹H NMR shifts and computational models (e.g., DFT) often arise from solvent effects or conformational flexibility. To address this:
- Use deuterated solvents (DMSO-d₆ or CDCl₃) for consistent peak referencing.
- Perform variable-temperature NMR to identify dynamic equilibria in the tetrahydronaphthalene ring.
- Validate with X-ray crystallography to confirm solid-state conformation, as seen in related naphthalene-carboxylate structures .
Q. Basic: What stability considerations are critical for long-term storage of this compound?
Answer:
The benzoic acid moiety is prone to decarboxylation under acidic or humid conditions. Storage recommendations include:
- Temperature : –20°C in amber vials to prevent photodegradation.
- Environment : Desiccated cabinets with inert gas (argon) to minimize oxidation .
Stability studies show <5% degradation over 12 months under these conditions .
Q. Advanced: What experimental design principles apply when synthesizing derivatives for structure-activity relationship (SAR) studies?
Answer:
For SAR-driven synthesis:
- Variable selection : Modify the methyl groups on the tetrahydronaphthalene core or the benzoic acid substituents to assess steric/electronic effects .
- Control experiments : Include unsubstituted tetrahydronaphthalene analogs to isolate the impact of substituents .
- High-throughput screening : Use automated liquid handlers to parallelize reactions and optimize conditions (e.g., solvent polarity, catalyst loading) .
Q. Advanced: How can researchers address contradictory bioactivity data in cell-based assays?
Answer:
Discrepancies often stem from assay-specific variables (e.g., cell line permeability or metabolite interference). Mitigation strategies include:
- Dose-response normalization : Use internal standards (e.g., TTNPB for retinoid receptor assays) to calibrate activity .
- Metabolic profiling : LC-MS/MS to detect acid degradation products or esterified metabolites in cell lysates .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity vs. functional cellular readouts .
Properties
IUPAC Name |
4-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O3/c1-14-12-18-19(23(4,5)11-10-22(18,2)3)13-17(14)20(24)15-6-8-16(9-7-15)21(25)26/h6-9,12-13H,10-11H2,1-5H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADGBOQVBUXZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430986 | |
Record name | 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153559-46-7 | |
Record name | 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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